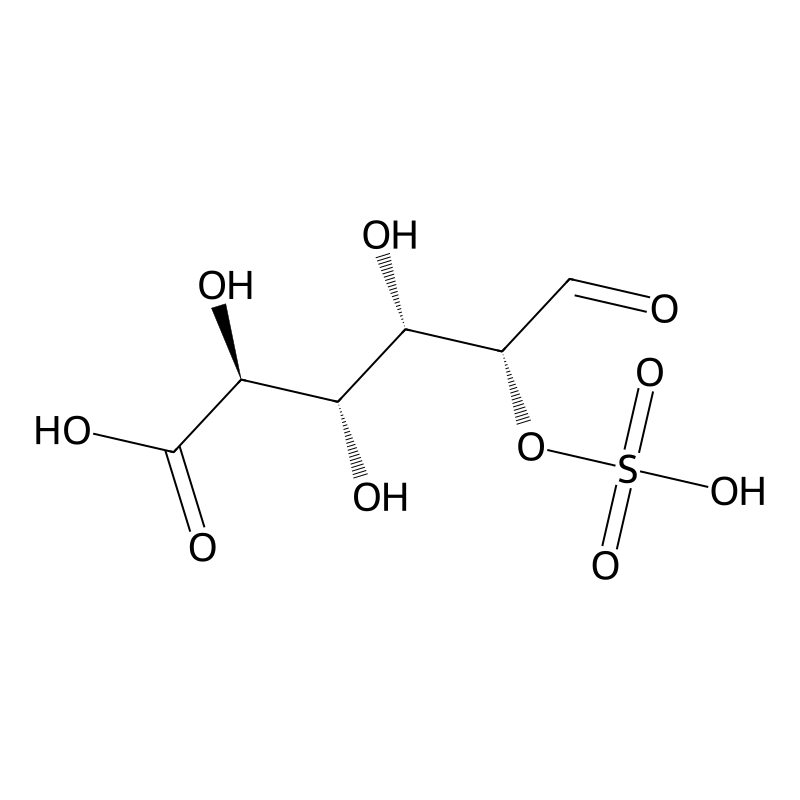

Glucuronate 2-sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glucuronate 2-sulfate, also known as 2-O-sulfo-D-glucuronic acid, is a sulfated derivative of glucuronic acid. This compound plays a significant role in the structure and function of glycosaminoglycans, which are essential components of the extracellular matrix and are involved in various biological processes. Glucuronate 2-sulfate is characterized by the presence of a sulfate group at the C-2 position of the glucuronic acid molecule, which alters its biochemical properties and interactions.

- Hydrolysis: The enzyme glucuronate 2-sulfatase catalyzes the hydrolysis of the sulfate group from glucuronate 2-sulfate, leading to the formation of free glucuronic acid. This reaction is vital for the degradation of glycosaminoglycans such as chondroitin sulfate and heparin .

- Glycosylation: Glucuronate 2-sulfate can act as a glycosylation donor or acceptor in synthetic pathways, contributing to the assembly of complex oligosaccharides .

- Sulfation Patterns: The presence of different sulfation patterns affects the reactivity and binding affinities of glucuronate 2-sulfate-containing oligosaccharides, influencing their biological activity .

Glucuronate 2-sulfate exhibits various biological activities, primarily through its role in glycosaminoglycans:

- Anticoagulant Activity: While glucuronate 2-sulfate itself does not bind to antithrombin, its structural analogs and derivatives can influence anticoagulant properties by modulating interactions with heparin and heparan sulfate .

- Cell Signaling: Glycosaminoglycans containing glucuronate 2-sulfate are involved in cell signaling pathways, affecting cellular behaviors such as proliferation, migration, and differentiation .

- Inflammatory Response: The sulfation status of glucuronate-containing structures can modulate inflammatory responses by interacting with various cytokines and growth factors .

The synthesis of glucuronate 2-sulfate can be achieved through several methods:

- Chemoenzymatic Synthesis: This method involves using enzymes to selectively introduce sulfate groups into glucuronic acid. For instance, sulfotransferases can be utilized to achieve regioselective sulfation at the C-2 position .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed to create glucuronate 2-sulfate through protective group strategies and selective sulfation reactions .

- Biotechnological Approaches: Microbial fermentation processes may yield glucuronate 2-sulfate through the action of specific microbial enzymes that facilitate sulfation and glycosylation reactions.

Glucuronate 2-sulfate has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in anticoagulation therapies and anti-inflammatory treatments .

- Biotechnology: Used in the synthesis of heparan sulfate and chondroitin sulfate oligosaccharides for research and development purposes .

- Diagnostics: The presence and levels of glucuronate 2-sulfate can serve as biomarkers for certain diseases, particularly those related to glycosaminoglycan metabolism.

Studies on glucuronate 2-sulfate interactions reveal its importance in various biochemical contexts:

- Enzyme Interactions: Glucuronate 2-sulfatase specifically interacts with this compound to facilitate its hydrolysis, demonstrating its role in glycosaminoglycan turnover .

- Protein Binding: Research indicates that sulfated polysaccharides like glucuronate 2-sulfate can modulate protein binding affinities, impacting biological processes such as coagulation and inflammation .

Glucuronate 2-sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure/Modification | Unique Features |

|---|---|---|

| Iduronic Acid | C-5 epimer of D-glucuronic acid | More flexible structure; important for anticoagulation |

| Chondroitin Sulfate | Contains both N-acetylgalactosamine and glucuronic acid | Plays a major role in cartilage structure |

| Heparin | Highly sulfated polysaccharide | Strong anticoagulant properties; complex structure |

| D-glucuronic Acid | Non-sulfated form | Basic building block for glycosaminoglycans |

Glucuronate 2-sulfate is unique due to its specific sulfation pattern at C-2, which significantly influences its biological activity compared to similar compounds. Its distinct interactions with enzymes and proteins further highlight its specialized role within glycosaminoglycan biochemistry.

Glucuronate 2-sulfate represents a critical modified uronic acid that plays essential roles in glycosaminoglycan structure and function [1]. The enzymatic sulfation of glucuronic acid at the C-2 position involves specific sulfotransferases that transfer sulfate groups from activated sulfate donors to the hydroxyl group at position 2 of glucuronic acid residues within glycosaminoglycan chains [7] [14].

The primary mechanism of sulfation involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which serves as the universal sulfate donor in biological systems [7]. This reaction is catalyzed by specialized 2-O-sulfotransferases that recognize glucuronic acid residues within specific glycosaminoglycan contexts [19]. The enzymatic transfer results in the formation of glucuronate 2-sulfate, which significantly alters the biochemical properties and interactions of the parent glycosaminoglycan [14].

Conversely, the desulfation of glucuronate 2-sulfate occurs through hydrolytic cleavage of the sulfate ester bond by specific sulfatases [2]. This process is particularly important during the lysosomal degradation of glycosaminoglycans, where sequential action of exolytic enzymes, including sulfatases, is required to completely break down these complex molecules [17]. The desulfation mechanism involves nucleophilic attack on the sulfur atom, resulting in the release of inorganic sulfate and restoration of the hydroxyl group at the C-2 position [6].

The balance between sulfation and desulfation processes is tightly regulated and plays a crucial role in maintaining proper glycosaminoglycan structure and function [14]. Disruptions in either process can lead to accumulation of partially degraded glycosaminoglycans, which is associated with various lysosomal storage disorders [6] [17].

Glucuronate-2-Sulfatase: Purification, Kinetics, and Substrate Specificity

Glucuronate-2-sulfatase (also known as glucurono-2-sulfatase) is a critical enzyme responsible for removing the 2-sulfate groups from glucuronate residues in glycosaminoglycans during their lysosomal degradation [2]. Recent research has identified arylsulfatase K as the long-sought lysosomal glucuronate-2-sulfatase, which has been designated as glucuronate-2-sulfatase (GDS) [6] [9].

Purification Methods

Human glucuronate-2-sulfatase has been purified to homogeneity from liver tissue using a sophisticated multi-step procedure [24]. This purification protocol involves a four-step, six-column procedure that achieves an impressive purification factor of nearly 2,000,000-fold with an 8% yield [26]. The procedure consists of:

- A coupled concanavalin A-Sepharose/Blue A-agarose step

- A coupled DEAE-Sephacel/octyl-Sepharose step

- CM-Sepharose chromatography

- Gel-permeation chromatography [24] [26]

This extensive purification process has revealed that while more than 90% of glucuronate-2-sulfatase activity has a pI greater than 7.5, other forms with pI values of 5.8, 5.3, 4.7, and less than 4.0 are also present [24]. The predominant form with pI greater than 7.5 has a native molecular mass of approximately 63 kDa, consisting of two polypeptide subunits of 47 and 19.5 kDa as determined by SDS-polyacrylamide gel electrophoresis [24] [26].

Kinetic Properties

Glucuronate-2-sulfatase exhibits distinct kinetic properties that have been characterized using various disaccharide substrates [10] [24]. The enzyme demonstrates optimal activity at acidic pH values, consistent with its lysosomal localization and function [10]. Specifically, when acting on disaccharide substrates derived from heparin and chondroitin 6-sulfate, the enzyme shows pH optima of 3.2 and 3.0, respectively [24].

The kinetic parameters of glucuronate-2-sulfatase have been determined using two key substrates:

| Substrate | pH Optimum | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| GSMS (heparin-derived) | 3.2 | 0.3 | 12.8 |

| GSTS (chondroitin 6-sulfate-derived) | 3.0 | 0.6 | 13.7 |

Table 1: Kinetic parameters of purified human liver glucuronate-2-sulfatase with different substrates [24]

Interestingly, studies with cultured human skin fibroblast homogenates have revealed a complex relationship between pH, buffer composition, ionic strength, and the influence of various additives on glucuronate-2-sulfatase activity [27]. These studies suggest the possible existence of two forms of the enzyme: a low-Km form with a pH optimum of 3.0 that is stimulated by bovine serum albumin, and a high-Km form with a pH optimum of 4.8 that is stimulated by sodium chloride [27].

Substrate Specificity

Glucuronate-2-sulfatase demonstrates remarkable substrate specificity, selectively acting on 2-sulfoglucuronate residues while showing no activity against 2-sulfoiduronate [6] [9]. This specificity is complementary to that of iduronate-2-sulfatase (IDS), which desulfates 2-sulfoiduronate but not 2-sulfoglucuronate [6].

The enzyme is active toward disaccharide substrates derived from both heparin and chondroitin 6-sulfate, specifically:

- O-(beta-glucuronic acid 2-sulfate)-(1→4)-O-(2,5)-anhydro[1-3H]mannitol 6-sulfate (GSMS) from heparin

- O-(beta-glucuronic acid 2-sulfate)-(1→3)-O-(2,5)-anhydro[1-3H]talitol 6-sulfate (GSTS) from chondroitin 6-sulfate [24] [26]

The activity of glucuronate-2-sulfatase is significantly affected by various ions and compounds [24]. Sulfate and phosphate ions act as potent inhibitors of enzyme activity, while copper ions (Cu2+) stimulate activity and EDTA inhibits it [26]. Additionally, zinc ions (ZnCl2) can stimulate activity more than 3-fold at pH 3.0 and by more than 10-fold at pH 4.8 [27].

Biosynthetic Pathways in Glycosaminoglycan Assembly

Glucuronate 2-sulfate is a critical component in the biosynthesis of various glycosaminoglycans, particularly heparan sulfate and dermatan sulfate [13]. The biosynthesis of glycosaminoglycans containing glucuronate 2-sulfate occurs through a complex series of enzymatic reactions primarily within the Golgi apparatus [16].

The biosynthetic pathway begins with the formation of a common tetrasaccharide linkage region attached to specific serine residues in core proteins [13] [16]. This linkage tetrasaccharide consists of xylose, two galactose molecules, and glucuronic acid, with the sequence: glucuronic acid-β1,3-galactose-β1,3-galactose-β1,4-xylose-β1-O-serine [13] [21].

Following the formation of this linkage region, the pathway diverges depending on the type of glycosaminoglycan being synthesized [13]. For heparan sulfate, the addition of N-acetylglucosamine initiates chain elongation, while for chondroitin/dermatan sulfate, N-acetylgalactosamine addition begins the process [16] [21].

The assembly of the glycosaminoglycan chain proceeds through the alternating addition of uronic acids (glucuronic acid) and amino sugars (N-acetylglucosamine or N-acetylgalactosamine) by specific glycosyltransferases [16]. This polymerization process creates the basic backbone structure of the glycosaminoglycan [21].

Once the backbone is assembled, a series of modification enzymes act on the chain to create the mature glycosaminoglycan structure [16]. These modifications include:

- N-deacetylation/N-sulfation of glucosamine residues

- Epimerization of glucuronic acid to iduronic acid

- O-sulfation at various positions, including the critical 2-O-sulfation of glucuronic acid to form glucuronate 2-sulfate [19]

The 2-O-sulfation of glucuronic acid is catalyzed by specific 2-O-sulfotransferases that transfer a sulfate group from PAPS to the hydroxyl group at the C-2 position of glucuronic acid residues [19]. This modification significantly alters the conformational properties and biological activities of the glycosaminoglycan chain [18].

The presence of glucuronate 2-sulfate in glycosaminoglycans is relatively rare compared to other sulfation patterns, making it a distinctive structural feature with specific functional implications [18]. Research has identified a rare sequence consisting of consecutive glucuronic acid 2-O-sulfate residues that selectively targets heparin cofactor II, highlighting the functional significance of this modification [18].

Regulatory Mechanisms in Sulfation Homeostasis

The regulation of sulfation patterns in glycosaminoglycans, including the formation of glucuronate 2-sulfate, involves sophisticated control mechanisms that ensure proper sulfation homeostasis [14]. These regulatory mechanisms operate at multiple levels, from gene expression to enzyme activity modulation [14] [22].

Transcriptional regulation plays a crucial role in controlling the expression of sulfotransferases and sulfatases involved in glycosaminoglycan modification [14]. Studies have identified specific transcription factors and regulatory elements that respond to various cellular signals and environmental conditions to modulate the expression of these enzymes [14]. For instance, the sulfate starvation response involves transcriptional upregulation of sulfate transporters and other components of the sulfation machinery to maintain adequate sulfation levels under limiting conditions [14].

Post-translational modifications of sulfotransferases and sulfatases represent another important regulatory mechanism [15]. These modifications can alter enzyme activity, stability, or subcellular localization, thereby affecting their ability to modify glycosaminoglycans [15]. For example, some sulfatases require specific post-translational activation to become catalytically active [15].

Substrate availability also serves as a critical regulatory factor in sulfation homeostasis [14]. The availability of PAPS, the universal sulfate donor, is tightly controlled through the regulation of its biosynthetic pathway [7]. Additionally, the accessibility of specific glycosaminoglycan substrates to sulfotransferases and sulfatases is influenced by their spatial organization within the Golgi apparatus and lysosomes, respectively [16].

Feedback inhibition mechanisms further contribute to sulfation homeostasis [14]. The accumulation of sulfated products or intermediates can inhibit the activity of sulfotransferases, preventing excessive sulfation [14]. Similarly, the activity of sulfatases may be regulated by their products or by other molecules in the cellular environment [14].

The coordination of these regulatory mechanisms ensures the proper balance of sulfation and desulfation processes, which is essential for maintaining the correct structure and function of glycosaminoglycans containing glucuronate 2-sulfate [14] [22]. Disruptions in these regulatory mechanisms can lead to abnormal sulfation patterns, potentially contributing to various pathological conditions [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types